

Brallobarbital's Role in Vesparax: A Technical Analysis

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Compound of Interest

Compound Name: *Brallobarbital*

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This technical guide provides an in-depth analysis of **brallobarbital**'s function as a core component of the combination drug Vesparax. Vesparax was a sedative-hypnotic medication previously prescribed for the treatment of insomnia. It combined three active pharmaceutical ingredients: **brallobarbital**, secobarbital, and hydroxyzine, to achieve a synergistic therapeutic effect. This document will detail the pharmacology of each component, with a specific focus on **brallobarbital**, and present available quantitative data and experimental methodologies.

Composition of Vesparax

Vesparax was formulated as a fixed-dose combination tablet. The precise composition is outlined in Table 1.

Component	Dosage per Tablet	Chemical Class	Primary Function
Brallobarbital	50 mg	Barbiturate	Sedative, Hypnotic
Secobarbital	150 mg	Barbiturate	Sedative, Hypnotic
Hydroxyzine	50 mg	Antihistamine	Sedative, Anxiolytic

Pharmacology of Individual Components

The therapeutic effect of Vesparax was derived from the distinct yet complementary pharmacological actions of its three components.

Brallobarbital

Brallobarbital, a barbiturate developed in the 1920s, contributes to the sedative and hypnotic properties of Vesparax.^[1] Like other barbiturates, its primary mechanism of action is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS). This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent CNS depression.

Secobarbital

Secobarbital is a short-acting barbiturate that also potentiates the effects of GABA at the GABA-A receptor, leading to sedation and hypnosis.^{[2][3][4][5]} Its inclusion in Vesparax was intended to promote rapid sleep onset.^[6]

Hydroxyzine

Hydroxyzine is a first-generation antihistamine with sedative, anxiolytic, and antiemetic properties.^[7] Its primary mechanism of action is as a potent antagonist of the histamine H1 receptor in the brain.^{[8][9]} Additionally, hydroxyzine exhibits activity at serotonin 5-HT_{2A} and dopamine D₂ receptors, which is believed to contribute to its anxiolytic and sedative effects.^{[10][11]} In the context of Vesparax, hydroxyzine not only adds to the overall sedative effect but also helps to mitigate anxiety, a common comorbidity with insomnia.

Synergistic Action and Pharmacokinetics

The combination of two barbiturates with different pharmacokinetic profiles and an antihistamine with anxiolytic properties was designed to induce and maintain sleep. Secobarbital's rapid onset of action would facilitate falling asleep, while **brallobarbital**'s longer half-life was intended to prolong the duration of sleep.^[12]

However, the pharmacokinetic interactions between the components, particularly the long half-life of the combination, often resulted in a "hangover" effect the following day, which ultimately

led to the discontinuation of Vesparax in favor of newer hypnotics with more favorable side-effect profiles.^[1]

A key pharmacokinetic feature of **brallobarbital** within Vesparax is its prolonged half-life when administered orally, especially in the presence of secobarbital and hydroxyzine.^{[13][14]} The elimination rate of **brallobarbital** is significantly dependent on the route of administration, with oral intake leading to a longer half-life compared to intravenous injection.^{[9][13]}

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for the components of Vesparax.

Table 2: Pharmacokinetic Parameters of Secobarbital

Parameter	Value
Onset of Action (oral)	10-15 minutes
Duration of Action (oral)	3-4 hours
Half-life	15-40 hours (mean: 28 hours)
Volume of Distribution	1.6-1.9 L/kg
Plasma Protein Binding	46-70%
Therapeutic Concentration	1.0-2.0 mcg/mL
Toxic Concentration	>5.0 mcg/mL

Table 3: Pharmacokinetic Parameters of Hydroxyzine

Parameter	Value
Time to Max Concentration (Tmax)	~2.0 hours (adults and children)
Elimination Half-life	~20.0 hours (adults)
	7.1 hours (children)
	29.3 hours (elderly)

Note: Specific quantitative pharmacokinetic data for **brallobarbital** is limited in the available literature.

Experimental Protocols

Detailed experimental protocols for the clinical trials involving Vesparax are not readily available in the public domain. However, based on summaries of published studies, the following methodologies were employed.

Clinical Efficacy Trials for Insomnia

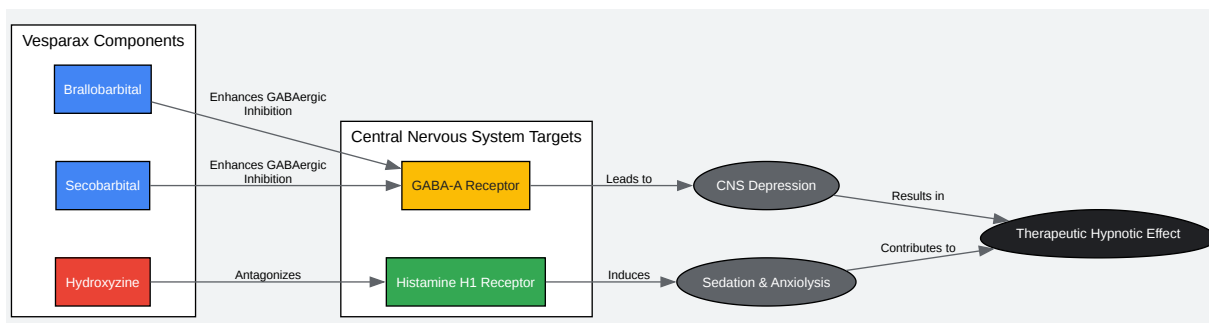
- Study Design: Double-blind, randomized, placebo-controlled, parallel-group studies were conducted to evaluate the efficacy and safety of Vesparax in patients with moderate to severe insomnia.[\[15\]](#)[\[16\]](#)
- Participant Population: Female patients hospitalized for gynecological surgery and patients with insomnia secondary to neuromuscular disease were among the studied populations.[\[15\]](#)[\[16\]](#)
- Intervention: Participants typically received either a single tablet of Vesparax (150 mg secobarbital, 50 mg **brallobarbital**, 50 mg hydroxyzine), a comparator drug (e.g., midazolam 15 mg), or a placebo for a specified duration (e.g., 5 nights).[\[15\]](#)[\[16\]](#)
- Outcome Measures: Efficacy was assessed based on parameters such as sleep onset latency, duration of sleep, and overall sleep quality. Safety and tolerability were monitored, with a particular focus on next-day "hangover" effects and rebound insomnia upon withdrawal.[\[15\]](#)

Analytical Methodology for Barbiturate Quantification

- **Method:** Gas chromatography-mass spectrometry (GC-MS) is a standard and preferred method for the confirmation and quantification of barbiturates, including secobarbital and likely **brallobarbital**, in biological specimens such as serum.
- **Sample Preparation:** A common procedure involves liquid-liquid extraction (LLE) to isolate the target compounds and an internal standard from the biological matrix. This is followed by chemical derivatization before injection into the GC-MS system.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used for analysis.

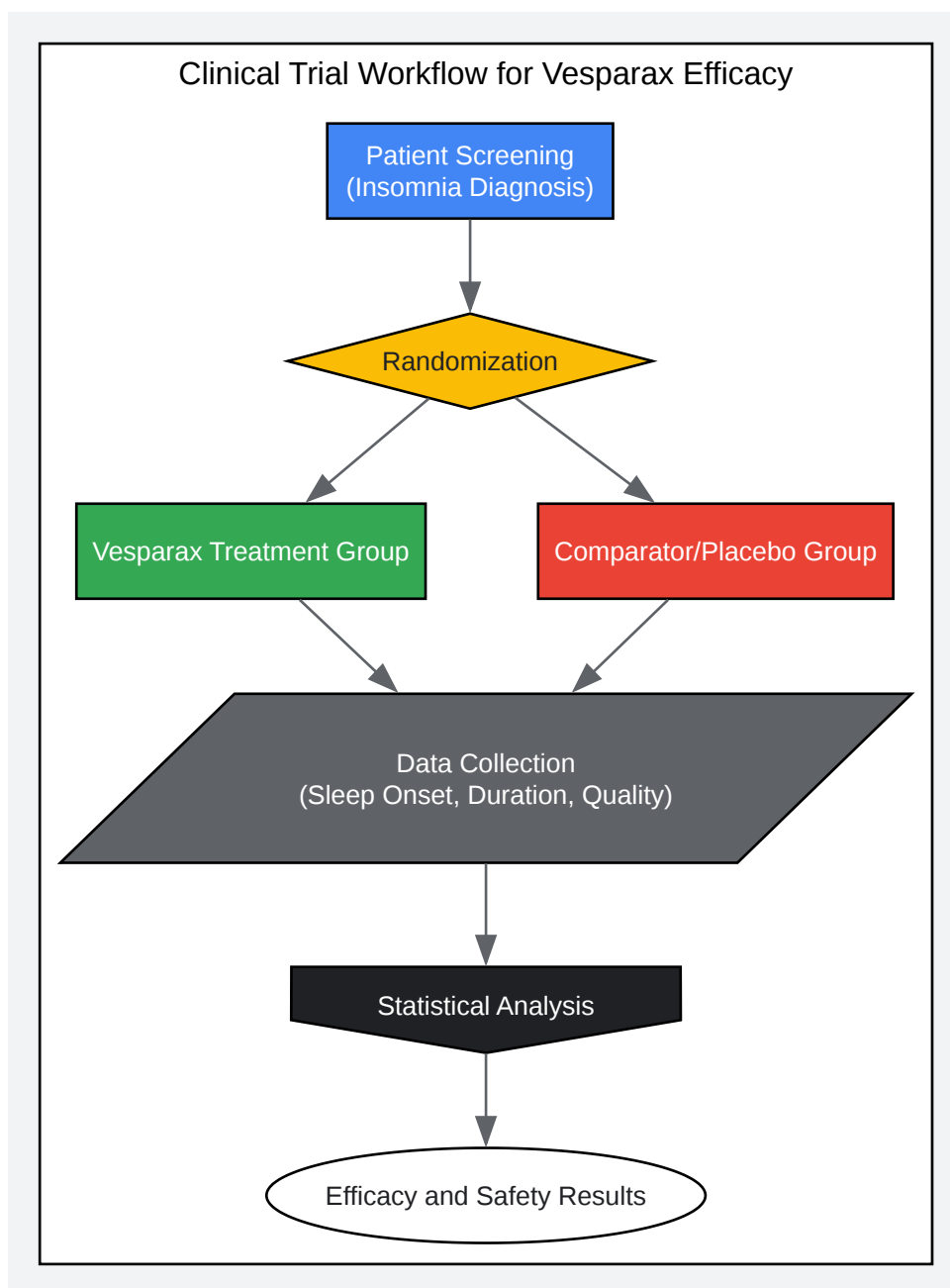
Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanisms of action and the logical relationship of the components within Vesparax.



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Figure 1: Mechanism of Action of Vesparax Components.



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Figure 2: Generalized Clinical Trial Workflow.

Conclusion

Brallobarbital played a significant role in the therapeutic profile of Vesparax by providing a prolonged sedative-hypnotic effect. Its combination with the shorter-acting barbiturate secobarbital and the anxiolytic antihistamine hydroxyzine created a multi-faceted approach to

the management of insomnia. However, the pharmacokinetic properties of this combination, particularly the extended half-life of **brallobarbital**, contributed to undesirable next-day sedation and ultimately limited its clinical utility. A comprehensive understanding of the individual and combined pharmacology of these components is crucial for researchers and drug development professionals in the context of developing safer and more effective hypnotic agents.

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